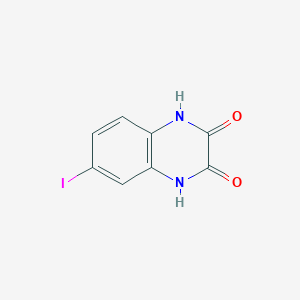

6-iodoquinoxaline-2,3(1H,4H)-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXSDUVAUYCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Quinoxaline 2,3 1h,4h Dione System and Its Derivatives

Classical and Conventional Synthetic Routes to Quinoxaline-2,3(1H,4H)-diones

The foundational methods for constructing the quinoxaline-2,3(1H,4H)-dione core have historically relied on the cyclocondensation of aromatic diamines with 1,2-dicarbonyl compounds. These routes are well-established but often require harsh conditions and long reaction times.

Cyclocondensation Reactions of o-Phenylenediamines with Dioxo Compounds

The most traditional and widely recognized method for synthesizing the quinoxaline-2,3(1H,4H)-dione skeleton is the direct cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a dioxo compound. chim.it For the specific synthesis of 6-iodoquinoxaline-2,3(1H,4H)-dione, the key starting materials are 4-iodo-1,2-phenylenediamine and oxalic acid (or its derivatives, such as oxalyl chloride).

This reaction is typically performed under acidic conditions or with thermal induction. In a conventional approach, the reactants are heated under reflux in the presence of an acid, such as hydrochloric acid, for several hours. nih.gov The acid protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the amino groups of the diamine. The subsequent intramolecular condensation and dehydration lead to the formation of the stable heterocyclic dione (B5365651) ring.

A typical thermal procedure involves refluxing a powdered mixture of the diamine and oxalic acid dihydrate, followed by cooling to allow for the crystallization of the product. nih.gov The resulting solid can then be purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Iodo-1,2-phenylenediamine | Oxalic acid dihydrate | Thermal (reflux), acidic medium (e.g., HCl) | This compound |

This table illustrates the classical cyclocondensation approach for synthesizing the target compound.

Modifications and Improvements in Traditional Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and the need for harsh acidic conditions, various modifications have been developed. These improvements often involve the use of catalysts to enhance the reaction rate and efficiency under milder conditions. While traditional methods may require prolonged heating, catalytic approaches can significantly shorten the reaction duration.

For instance, Lewis acids like lanthanum chloride (LaCl₃·7H₂O) have been shown to effectively catalyze the cyclocondensation of o-phenylenediamines with ketones under solvent-free conditions, suggesting their potential applicability in the synthesis of quinoxaline (B1680401) diones. ias.ac.in Another approach involves the use of iodine as a catalyst in aqueous media, which has proven effective for the condensation of o-phenylenediamines and aldehydes to form related benzimidazoles, highlighting a greener catalytic alternative that could be adapted for dione synthesis. sphinxsai.com These catalytic systems facilitate the condensation process, often leading to higher yields and cleaner reactions compared to the purely thermal, uncatalyzed routes.

Advanced and Green Chemistry Approaches in Quinoxaline-2,3(1H,4H)-dione Synthesis

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of the quinoxaline-2,3-dione core, microwave irradiation offers a dramatic reduction in reaction time compared to conventional heating. nih.gov

In the synthesis of the parent quinoxaline-2,3-dione, a procedure involving the microwave irradiation of a mixture of o-phenylenediamine and oxalic acid dihydrate in a small amount of water requires only a few minutes to achieve completion, whereas the conventional thermal method requires 1.5 hours of reflux. nih.gov This remarkable rate enhancement is attributed to the efficient and rapid heating of the polar reactants by the microwave energy. The application of this methodology to 4-iodo-1,2-phenylenediamine provides a rapid and efficient route to this compound.

| Method | Reaction Time | Conditions | Key Advantage |

| Conventional Heating | 1.5 hours | Reflux in oil bath | Established procedure |

| Microwave Irradiation | 3 minutes | 400 W microwave system | Drastic reduction in reaction time |

This table compares conventional and microwave-assisted synthesis for the quinoxaline-2,3-dione core, based on data for the parent compound. nih.gov

Catalyst-Free and Environmentally Benign Protocols

Adhering to the principles of green chemistry, catalyst-free and solvent-free protocols represent a highly desirable synthetic approach. The synthesis of quinoxaline-2,3-dione derivatives can be achieved by simply grinding the solid reactants, 4-iodo-1,2-phenylenediamine and oxalic acid, together in a mortar and pestle at room temperature.

This solid-state reaction proceeds without the need for a solvent or catalyst, making it an exceptionally clean and atom-economical process. researchgate.net The work-up is often straightforward, involving crystallization from a suitable solvent like water or ethanol. Such methods minimize chemical waste and avoid the use of potentially toxic solvents and catalysts, aligning perfectly with the goals of sustainable chemistry.

| Method | Conditions | Key Advantages |

| Solid-State Grinding | Room temperature, solvent-free, catalyst-free | High atom economy, minimal waste, simple procedure, environmentally benign |

This table highlights the benefits of the solvent-free grinding method for the synthesis of quinoxaline-2,3-diones.

Chemo- and Regioselective Synthesis Strategies

An alternative advanced strategy for accessing the quinoxaline-2,3(1H,4H)-dione system involves the selective functionalization of a pre-formed quinoxaline ring. This approach offers a different synthetic pathway that can be highly chemo- and regioselective. One such method is the regioselective C-H oxygenation of a quinoxalin-2(1H)-one precursor.

This strategy involves the direct introduction of a hydroxyl group at the C-3 position of a 6-iodoquinoxalin-2(1H)-one intermediate. The reaction can be promoted by various systems, including photocatalysis, to selectively oxidize the C-H bond at the third position, which is activated by the adjacent nitrogen atom and carbonyl group. This method avoids the direct use of diamine precursors and showcases a modern approach to C-H functionalization for the construction of the desired dione structure. This route is particularly valuable for its precision, allowing for the late-stage functionalization of the quinoxaline core.

Preparation of Halogenated Quinoxaline-2,3(1H,4H)-diones

The introduction of a halogen atom onto the quinoxaline-2,3(1H,4H)-dione scaffold can be achieved through various synthetic strategies. These methods are crucial for creating derivatives with altered electronic and steric properties, which can, in turn, influence their biological activity.

Strategies for Direct Halogenation of the Quinoxaline-2,3(1H,4H)-dione Nucleus

Direct halogenation of the pre-formed quinoxaline-2,3(1H,4H)-dione nucleus is a common approach to introduce halogen substituents. The reactivity of the benzene (B151609) ring of the quinoxaline system towards electrophilic substitution is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring.

The direct iodination of the quinoxaline-2,3(1H,4H)-dione ring system to produce this compound typically requires an electrophilic iodine source. A common method involves the use of iodine in the presence of an oxidizing agent. The oxidizing agent is necessary to generate a more potent electrophilic iodine species (e.g., I+).

Table 1: Reagents for Direct Iodination

| Reagent System | Description |

|---|---|

| I₂ / HNO₃ | Iodine in the presence of nitric acid. The nitric acid acts as the oxidizing agent. |

| I₂ / HIO₃ | Iodine in the presence of iodic acid. |

| N-Iodosuccinimide (NIS) | A milder and often more selective iodinating agent. It can be used in various solvents, including acetic acid or trifluoroacetic acid. |

The position of halogenation is directed by the existing substituents on the benzene ring. In the case of the unsubstituted quinoxaline-2,3(1H,4H)-dione, the 6- and 7-positions are the most likely sites for electrophilic attack due to electronic factors. The separation of the resulting 6- and 7-iodo isomers can be a challenge and often requires chromatographic techniques.

Synthesis via Halogenated Precursors (e.g., 3-iodo-1,2-phenylenediamine)

An alternative and often more regioselective method for the synthesis of this compound is through the cyclocondensation of a halogenated precursor. The use of a pre-halogenated starting material ensures the unambiguous placement of the halogen atom in the final product.

The most common precursor for this approach is a halogenated o-phenylenediamine. For the synthesis of this compound, the required starting material would be 4-iodo-1,2-phenylenediamine. However, the provided outline specifically mentions 3-iodo-1,2-phenylenediamine, which would lead to the formation of 5-iodoquinoxaline-2,3(1H,4H)-dione. To synthesize the 6-iodo isomer, 4-iodo-1,2-phenylenediamine is the correct precursor.

The general reaction involves the condensation of the substituted o-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate. sapub.orgias.ac.innih.govijpda.org This reaction proceeds via the formation of a di-amide intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoxaline-2,3(1H,4H)-dione ring system.

Table 2: Synthesis of Halogenated Quinoxaline-2,3(1H,4H)-diones from Halogenated Precursors

| Halogenated Precursor | Condensing Agent | Product |

|---|---|---|

| 4-Iodo-1,2-phenylenediamine | Oxalic acid | This compound |

| 4-Iodo-1,2-phenylenediamine | Diethyl oxalate | This compound |

This method offers the significant advantage of regiochemical control, avoiding the formation of isomeric mixtures that can occur with direct halogenation.

Specific Methodologies for the Introduction of Iodine at Position 6

Achieving specific iodination at the 6-position of the quinoxaline-2,3(1H,4H)-dione nucleus is of particular interest for the development of targeted therapeutic agents.

One specific and highly efficient method is the cyclocondensation reaction between 4-iodo-1,2-phenylenediamine and oxalic acid. ias.ac.innih.gov This reaction can be carried out under various conditions, including heating in an aqueous medium or in a solvent like ethanol. The use of microwave irradiation has also been reported to accelerate this type of condensation reaction. sapub.org

Another approach involves a Sandmeyer-type reaction starting from 6-aminoquinoxaline-2,3(1H,4H)-dione. The amino group can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a solution of potassium iodide. This sequence allows for the specific introduction of iodine at the 6-position.

Table 3: Summary of Specific Methods for 6-Iodination

| Starting Material | Reagents | Method |

|---|---|---|

| 4-Iodo-1,2-phenylenediamine | Oxalic acid | Cyclocondensation |

The choice of method depends on the availability of starting materials, desired yield, and the scale of the synthesis. The cyclocondensation approach is generally more direct and avoids the handling of potentially unstable diazonium salts.

Reactivity and Functionalization of the 6 Iodoquinoxaline 2,3 1h,4h Dione Scaffold

Reactivity of the Dione (B5365651) Moiety and Nitrogen Centers

The quinoxaline-2,3(1H,4H)-dione core possesses two secondary amine (N-H) groups at positions 1 and 4. These nitrogen centers are nucleophilic and can readily participate in various reactions, including alkylation and acylation. The reactivity of these nitrogens is influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

One of the key reactions involving the nitrogen centers is the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and a primary or secondary amine. nih.govnih.gov This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases. nih.govnih.gov The synthesis of these derivatives is a common strategy to introduce diverse substituents and modulate the biological properties of the quinoxaline-2,3(1H,4H)-dione core. nih.gov For instance, quinoxaline-2,3-dione can be reacted with different ketones and formaldehyde to yield the corresponding Mannich bases. nih.gov

Chemical Transformations at the Iodinated Position (C-6)

The iodine atom at the C-6 position of the quinoxaline (B1680401) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This aryl iodide is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules and have been widely applied to modify aryl halides. sigmaaldrich.comnih.gov The reactivity of the C-I bond in 6-iodoquinoxaline-2,3(1H,4H)-dione makes it an excellent substrate for these transformations. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a mild base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile and can be performed under mild conditions, allowing for the introduction of various alkyne-containing moieties at the C-6 position of the quinoxaline scaffold. sigmaaldrich.comwikipedia.org

Reaction Conditions: The Sonogashira reaction is generally carried out at room temperature with a base like diethylamine, which can also serve as the solvent. wikipedia.org

Catalysts: A palladium(0) catalyst and a copper(I) co-catalyst are employed. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is another prominent palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is instrumental in forming carbon-carbon bonds to create biaryl compounds, styrenes, and conjugated systems. libretexts.org The C-6 iodo-substituent readily participates in Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl groups. mdpi.com

Catalysts: Palladium catalysts such as Pd(PPh₃)₄ are commonly used. mdpi.com

Reactivity of Halogens: The reactivity order for the organic halide is I > Br > OTf >> Cl. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium(0) catalyst, Copper(I) cocatalyst, Amine base | Arylalkyne/Conjugated Enyne |

| Suzuki Coupling | Organoboron Compound + Organohalide | Palladium catalyst, Base | Biaryl/Styrene/Conjugated Diene |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org In the quinoxaline-2,3(1H,4H)-dione system, the electron-withdrawing nature of the dione moiety activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the iodide at C-6. nih.gov

SNAr reactions on activated aryl halides allow for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. libretexts.orgnih.gov The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In the case of this compound, the dione ring acts as the activating group.

The aryl iodide at the C-6 position can undergo other transformations beyond palladium-catalyzed coupling and SNAr reactions. These can include reduction to the corresponding C-H bond, conversion to an organolithium or Grignard reagent for subsequent reaction with electrophiles, or participation in other transition-metal-catalyzed reactions. These alternative pathways further expand the synthetic utility of the this compound scaffold.

Derivatization Strategies for Diverse Structural Motifs

The strategic functionalization of the this compound core allows for the creation of a vast library of derivatives with diverse structural motifs. These derivatization strategies often combine reactions at the nitrogen centers and the C-6 position to build molecular complexity.

As previously mentioned, the Mannich reaction is a powerful method for derivatizing the nitrogen atoms of the quinoxaline-2,3(1H,4H)-dione. nih.govnih.gov This one-pot, three-component reaction involves the aminoalkylation of an active hydrogen with formaldehyde and a primary or secondary amine. nih.gov The resulting Mannich bases are important pharmacophores that can exhibit a wide range of biological activities. nih.govnih.gov

The synthesis of Mannich bases from quinoxaline-2,3-dione involves reacting the parent compound with formaldehyde and a suitable amine, often yielding products in good yields. nih.gov These reactions can be carried out under various conditions, and the choice of the amine component allows for the introduction of a wide variety of substituents, leading to compounds with tailored properties. nih.govnrfhh.com

Incorporation into Macrocyclic Systems

The quinoxaline-2,3-dione moiety has been successfully incorporated into macrocyclic structures. Research has shown the synthesis of novel macrocycles through the condensation of quinoxaline-2,3-dione with dichlorotetraethyleneglycol under phase transfer catalysis conditions. researchgate.net This demonstrates the potential of the quinoxaline-2,3-dione nucleus to serve as a rigid subunit within larger cyclic frameworks. nih.gov

While direct examples of the incorporation of this compound into macrocycles are not extensively documented in the literature, the presence of the iodo-substituent opens up a range of possibilities for macrocyclization through well-established cross-coupling reactions. The carbon-iodine bond is a key feature for reactions such as Sonogashira and Suzuki couplings, which are powerful methods for the formation of carbon-carbon bonds in the synthesis of macrocycles. rsc.orgresearchgate.net

Potential Macrocyclization Strategies:

Sonogashira Coupling: The this compound could be reacted with a di-terminal alkyne under palladium catalysis to form a macrocyclic system containing the quinoxaline-dione unit. This approach is widely used for the synthesis of various macrocycles. rsc.orgmdpi.comrsc.org

Suzuki Coupling: Reaction of the 6-iodo-derivative with a bifunctional boronic acid or boronic ester in the presence of a palladium catalyst could lead to the formation of a macrocycle. This method is known for its high tolerance of functional groups and is a staple in the synthesis of complex molecules.

The development of such macrocycles is of interest due to their potential applications as ligands, sensors, and in the creation of novel materials. whiterose.ac.uk

Formation of Fused Heterocyclic Ring Systems (e.g., Thiazolo[4,5-b]quinoxaline, Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline)

The reactivity of halogenated quinoxaline derivatives is well-documented in the synthesis of fused heterocyclic systems. The iodo-group at the 6-position of the quinoxaline-2,3(1H,4H)-dione scaffold, being a good leaving group, makes it a suitable precursor for the construction of such systems.

Thiazolo[4,5-b]quinoxaline Derivatives:

The synthesis of thiazolo[4,5-b]quinoxaline derivatives often proceeds through the reaction of a halogenated quinoxaline with a thiazole-containing reactant. For instance, 1-(thiazolo[4,5-b]quinoxalin-2-yl)-3-phenyl-2-pyrazoline derivatives have been synthesized from the reaction of 1-N-thiocarboxamide-3-phenyl-2-pyrazolines with 2,3-dichloroquinoxaline (B139996). nih.gov Similarly, thiazolo[4,5-b]quinoxalin-2(3H)-imines have been prepared by reacting 2,3-dichloro-6-sulfonyl quinoxaline with thioureas. johnshopkins.edu

The following table summarizes a representative synthesis of a thiazolo[4,5-b]quinoxaline derivative:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1-N-thiocarboxamide-3-phenyl-2-pyrazolines, 2,3-dichloroquinoxaline | - | 1-(thiazolo[4,5-b]quinoxalin-2-yl)-3-phenyl-2-pyrazoline derivatives | nih.gov |

| 2,3-dichloro-6-sulfonyl quinoxaline, thioureas | 1,4-dioxane | 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | johnshopkins.edu |

Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Derivatives:

The synthesis of the more complex pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline ring system has been successfully achieved. A key intermediate, 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one, is formed by the reaction of 6-aminothiouracil with 2,3-dichloroquinoxaline, followed by intramolecular cyclization. nih.govresearchgate.netsigmaaldrich.com This intermediate can then be further functionalized to produce a variety of derivatives. nih.govresearchgate.net

Below is a data table outlining the synthesis of pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives:

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 6-aminothiouracil, 2,3-dichloroquinoxaline | Ethanol, Triethylamine (TEA) | 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | nih.govresearchgate.netsigmaaldrich.com |

| 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | Reflux in Dimethylformamide (DMF) | 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | nih.govresearchgate.net |

| 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | Various aldehydes and other reagents | Substituted pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives | nih.govresearchgate.net |

The ability of the this compound scaffold to undergo these and similar transformations highlights its importance as a versatile platform for the synthesis of a wide range of novel and potentially biologically active heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Iodoquinoxaline 2,3 1h,4h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For quinoxaline-2,3(1H,4H)-dione derivatives, the ¹H NMR spectra typically show signals corresponding to the aromatic protons and the protons on the nitrogen atoms of the quinoxaline (B1680401) core.

In the case of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione, the ¹H NMR spectrum in DMSO-d₆ shows multiplets at δ = 7.36 ppm and δ = 7.56 ppm, corresponding to the aromatic protons at positions H4/H7 and H5/H6, respectively. nih.gov For derivatives with different substituents, the chemical shifts and splitting patterns of these protons will vary depending on the electronic effects of the substituents. For instance, in 1,4-bis(3-oxobutyl) quinoxaline-2,3(1H,4H)-dione, the aromatic protons appear as a multiplet in the range of δ 6.5–7.0 ppm. nih.gov

The protons on the nitrogen atoms (N-H) of the quinoxaline-2,3(1H,4H)-dione core typically appear as broad singlets at a downfield chemical shift, often above 10 ppm, due to their acidic nature and hydrogen bonding. For example, some quinoxaline derivatives exhibit NH proton signals in the range of δ 12.03–12.47 ppm. nih.gov

Interactive Data Table: ¹H NMR Data for Quinoxaline Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | NH Protons (ppm) | Other Protons (ppm) |

| 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione nih.gov | DMSO-d₆ | 7.36 (m, 2H), 7.56 (m, 2H) | - | - |

| 1,4-Bis(3-oxobutyl) quinoxaline-2,3(1H,4H)-dione nih.gov | DMSO-d₆ | 6.5-7.0 (m, 4H) | - | 2.1 (s, 6H, CH₃), 3.3 (m, 4H, N-CH₂-CH₂) |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives nih.gov | - | Increased aromatic protons | 12.03-12.47 | 7.88-8.35 (azomethine) |

| 6-Nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione researchgate.net | - | Data not specified | - | Data not specified |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In quinoxaline-2,3(1H,4H)-dione derivatives, the carbonyl carbons (C2 and C3) are typically observed at a downfield chemical shift, usually above 150 ppm. For example, in 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione, the signal for C2/C3 appears at δ = 150.4 ppm. nih.gov

The aromatic carbons of the quinoxaline ring show signals in the aromatic region of the spectrum, typically between 110 and 140 ppm. The specific chemical shifts are influenced by the substituents on the benzene (B151609) ring. For 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione, the carbon signals are observed at δ = 111.6 (C4/C7), 123.3 (C5/C6), and 124.0 (C4a/C7a) ppm. nih.gov The introduction of an iodine atom at the C6 position in 6-iodoquinoxaline-2,3(1H,4H)-dione would significantly affect the chemical shift of the C6 carbon due to the heavy atom effect, and would also influence the shifts of the adjacent carbons.

Interactive Data Table: ¹³C NMR Data for Quinoxaline Derivatives

| Compound | Solvent | Carbonyl Carbons (C2/C3) (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

| 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione nih.gov | DMSO-d₆ | 150.4 | 111.6 (C4/C7), 123.3 (C5/C6), 124.0 (C4a/C7a) | - |

| 6-Nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione researchgate.net | Not specified | Data not specified | Data not specified | Data not specified |

| 1,4-Diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione researchgate.net | Not specified | Data not specified | Data not specified | Data not specified |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures. harvard.eduyoutube.com

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. youtube.com

These techniques are instrumental in confirming the substitution pattern on the quinoxaline ring and the structure of any appended side chains.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound like this compound. For instance, the ESI (Electrospray Ionization) mass spectrum of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione shows a sodium adduct ion [M+Na]⁺ at m/z = 217.02, which corresponds to the molecular formula C₈H₆N₂O₄Na. nih.gov For 1,4-bis(3-oxobutyl) quinoxaline-2,3(1H,4H)-dione, the molecular ion peak was found at m/z 301.98, consistent with the calculated mass of 302.15. nih.gov

Analysis of Fragmentation Pathways

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and offers valuable clues about its structure. Common fragmentation pathways for quinoxaline-2,3-diones involve cleavages of the side chains and fragmentation of the heterocyclic ring.

One common fragmentation is the alpha-cleavage , where a bond adjacent to a heteroatom (like nitrogen or oxygen) breaks. libretexts.org Another significant fragmentation pathway is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene. libretexts.org

Analyzing the fragmentation of this compound would likely show the loss of the iodine atom and subsequent fragmentation of the quinoxaline core. The specific fragmentation pathways can help to confirm the position of the iodine substituent on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of quinoxaline-2,3(1H,4H)-dione and its derivatives is characterized by specific absorption bands that correspond to the vibrational modes of their constituent bonds.

While specific experimental IR data for this compound is not extensively reported in the literature, the characteristic spectral features can be reliably inferred from the analysis of the parent quinoxaline-2,3-dione and its other derivatives. The core structure of these compounds displays distinct absorption bands for the N-H, C=O, and C-N functional groups.

In studies of various Mannich bases derived from quinoxaline-2,3-dione, the carbonyl (C=O) stretching vibrations are typically observed in the range of 1681-1709 cm⁻¹. nih.gov The C-N stretching vibration is identified around 1248 cm⁻¹, and the bending vibration for CH₂ groups appears near 1473 cm⁻¹. nih.gov

The IR spectra of these compounds are generally characterized by the following key absorption regions:

N-H Stretching: The N-H bonds of the lactam rings typically exhibit broad absorption bands in the region of 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding.

C=O Stretching: The two carbonyl groups (C=O) in the dione (B5365651) ring are a prominent feature. These groups typically show strong, sharp absorption bands in the range of 1680-1710 cm⁻¹. The exact position can be influenced by substitution on the aromatic ring and hydrogen bonding.

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the quinoxaline ring system are expected to appear in the 1450-1620 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond is expected to produce a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹. The presence of this band would be a key indicator for the iodo-substitution on the benzene ring.

The following table summarizes the characteristic IR absorption bands for functional groups in quinoxaline-2,3(1H,4H)-dione derivatives based on reported data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200-3400 | |

| C=O | Stretching | 1681-1709 | nih.gov |

| C=C (aromatic) | Stretching | 1450-1620 | |

| C-N | Stretching | ~1248 | nih.gov |

| C-H (aromatic) | Stretching | 3000-3100 | |

| C-I | Stretching | 500-600 |

This is an interactive data table. Users can sort and filter the data as needed.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione reveals a nearly planar quinoxaline-2,3(1H,4H)-dione ring system. researchgate.net In the crystal lattice, molecules are linked by weak C-H···O interactions and aromatic π–π stacking interactions. researchgate.net Similarly, the analysis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate also shows a planar bicyclic ring system. nih.gov

Based on these related structures, it is expected that this compound would also possess a planar quinoxaline core. The iodine atom at the 6-position would lie in the plane of the aromatic ring. The crystal packing is likely to be influenced by hydrogen bonds involving the N-H groups of the lactam rings and potentially halogen bonding involving the iodine atom.

The table below presents crystallographic data for related quinoxaline-2,3(1H,4H)-dione derivatives, which serves as a valuable reference for predicting the structural parameters of the 6-iodo derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione | C₁₂H₁₃ClN₂O₂ | Monoclinic | I2/a | 14.6454 | 12.0415 | 15.1149 | 115.621 | researchgate.net |

| 1,4,6-Trimethylquinoxaline-2,3(1H,4H)-dione monohydrate | C₁₁H₁₂N₂O₂·H₂O | Monoclinic | P2₁/c | 11.2319 | 7.1554 | 14.3415 | 100.08 | nih.gov |

| (2Z,3Z)-Quinoxaline-2,3(1H,4H)-dione dioxime | C₈H₈N₄O₂ | Orthorhombic | Pccn | 9.831 | 13.609 | 24.344 | 90 | nih.gov |

| 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione | C₈H₆N₂O₄ | Orthorhombic | C222₁ | 4.2562 | 17.630 | 10.4775 | 90 | researchgate.net |

This is an interactive data table. Users can sort and filter the data as needed.

Computational Chemistry and Theoretical Studies on 6 Iodoquinoxaline 2,3 1h,4h Dione

Quantum Chemical Calculations (HF, DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and thermodynamic stability of molecules like 6-iodoquinoxaline-2,3(1H,4H)-dione. These methods can predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data.

DFT, with functionals such as B3LYP, is a common choice for studying quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. For the analogous 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, DFT calculations have been successfully used to optimize the molecular structure and predict vibrational frequencies. It is anticipated that similar calculations for this compound would reveal the influence of the iodine atom on the planarity of the quinoxaline ring system and on the bond lengths and angles. The substitution of iodine, a large and polarizable atom, at the 6-position is expected to modulate the electron distribution across the aromatic system.

Key parameters that would be determined from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of the iodine atom, an electron-donating group through resonance but electron-withdrawing through induction, would likely alter these frontier orbital energies compared to the unsubstituted quinoxaline-2,3(1H,4H)-dione.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is hypothetical and serves as an illustrative example of typical results from DFT calculations on quinoxaline derivatives.)

| Parameter | Predicted Value for this compound | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -2.1 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of molecular polarity |

Conformational Analysis and Molecular Dynamics Simulations

While the core quinoxaline-2,3(1H,4H)-dione ring system is largely planar, conformational analysis and molecular dynamics (MD) simulations are crucial for understanding the flexibility of the molecule, especially if substituted at the N1 and N4 positions. For the parent this compound, these studies would primarily focus on the tautomeric forms and the planarity of the bicyclic system.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

For instance, theoretical calculations of vibrational frequencies in the IR spectrum can be correlated with experimental data to assign specific peaks to the corresponding molecular motions. nih.govnih.gov For this compound, characteristic peaks for the C=O and N-H stretching vibrations would be expected, and their precise positions would be influenced by the electronic effects of the iodine substituent.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are highly useful for interpreting experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts for the aromatic protons and carbons would be particularly sensitive to the position of the iodine atom.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the expected correlation between computationally predicted and experimentally measured spectroscopic values for this compound.)

| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value |

|---|---|---|

| IR: C=O stretch (cm⁻¹) | 1685 | 1690 |

| IR: N-H stretch (cm⁻¹) | 3150 | 3145 |

| ¹H NMR: H5 (ppm) | 7.85 | 7.90 |

| ¹³C NMR: C6 (ppm) | 95.2 | 94.8 |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to drug discovery and helps in understanding the structural basis of a molecule's biological activity. Quinoxaline-2,3(1H,4H)-dione derivatives are known to exhibit a range of biological activities, including as antagonists for the AMPA receptor.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be docked into the active site of the protein. A scoring function is used to estimate the binding affinity, and the resulting poses reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the iodine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The docking results would highlight which amino acid residues in the protein's active site interact with the ligand, providing a rationale for its potential biological effects. The quinoxaline ring itself is a known pharmacophore that can engage in various interactions within a protein's binding pocket. nih.gov

Structure-Based Design Principles for Quinoxaline-2,3(1H,4H)-dione Derivatives

The insights gained from computational studies form the basis of structure-based drug design. By understanding how molecules like this compound interact with their biological targets, medicinal chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

For the quinoxaline-2,3(1H,4H)-dione scaffold, several design principles have emerged from computational and experimental studies:

N-alkylation: Introducing substituents at the N1 and N4 positions can modulate solubility and provide additional points of interaction with the target protein.

Bioisosteric replacement: The quinoxaline core is considered a bioisostere of other important heterocycles like quinazoline, which is present in several approved drugs. This allows for the rational design of novel compounds based on known pharmacophores. nih.gov

Computational modeling allows for the in silico screening of virtual libraries of quinoxaline-2,3(1H,4H)-dione derivatives, prioritizing the most promising candidates for synthesis and biological testing. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Preclinical Investigations of Biological Activities and Mechanistic Insights of 6 Iodoquinoxaline 2,3 1h,4h Dione Derivatives

Modulation of Specific Biological Targets and Pathways

Derivatives of 6-iodoquinoxaline-2,3(1H,4H)-dione have been investigated for their ability to interact with and modulate the activity of various key proteins involved in cellular signaling and disease pathogenesis. These interactions are often driven by the specific stereoelectronic properties conferred by the quinoxaline-dione core and the iodo-substituent.

Kinase Inhibition Mechanisms (e.g., Pim-1, Pim-2, ALK, PARP-1)

Quinoxaline (B1680401) derivatives have emerged as a promising class of kinase inhibitors. While research specifically on this compound is limited, studies on structurally related compounds provide valuable insights into their potential kinase inhibitory mechanisms.

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival and proliferation. nih.gov The development of Pim kinase inhibitors is therefore a key strategy in oncology research. A study on quinoxaline-2-carboxylic acid derivatives as dual Pim-1/Pim-2 inhibitors revealed that substitutions on the quinoxaline ring significantly influence their inhibitory potency. Current time information in Jakarta, ID. Notably, halogenated substituents at the 6-position were found to be favorable for Pim-1 inhibition. Current time information in Jakarta, ID. Although a 6-iodo derivative was not explicitly tested in this study, the findings for other halogens suggest that a this compound could exhibit inhibitory activity against Pim kinases. The proposed mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase.

Information regarding the direct inhibition of Anaplastic Lymphoma Kinase (ALK) and Poly(ADP-ribose) polymerase-1 (PARP-1) by this compound derivatives is not extensively available in the current literature. However, the broader family of quinoxaline-containing compounds has been explored for the inhibition of various kinases, and the potential for these scaffolds to be adapted to target ALK or PARP-1 remains an area of interest for future research. For instance, CDK4/6 inhibitors have been shown to promote the degradation of PARP1, suggesting a potential synergistic strategy, though this is not directly related to the quinoxaline-dione scaffold. nih.govnih.gov

Receptor Antagonism (e.g., AMPA-R, NMDA Receptor, A3 Adenosine (B11128) Receptor)

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for the antagonism of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.

Regarding the A3 adenosine receptor (A3AR), antagonists with diverse chemical structures have been developed. While direct evidence for this compound as an A3AR antagonist is lacking, structurally related heterocyclic compounds such as triazoloquinazolines have been identified as potent and selective A3AR antagonists. nih.gov This suggests that the broader quinazoline/quinoxaline scaffold could be a starting point for the design of novel A3AR antagonists. The mechanism of antagonism for these compounds typically involves competitive binding to the receptor, thereby preventing the binding of the endogenous agonist, adenosine. This can lead to the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase. nih.gov

Enzyme Inhibition (e.g., IDO1, TDO2, HIV-1 Integrase, RT RNase H)

The quinoxaline-dione scaffold has been explored for its potential to inhibit a variety of enzymes implicated in different diseases.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. brieflands.com Overexpression of these enzymes is a mechanism of immune evasion in cancer. While various inhibitor scaffolds have been identified, there is no direct report of this compound as an IDO1 or TDO2 inhibitor. However, the general ability of heterocyclic compounds to interact with the heme cofactor in these enzymes suggests that quinoxaline-diones could be a potential starting point for inhibitor design.

In the context of antiviral research, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, which are structurally related to quinoxaline-diones, have been investigated as inhibitors of HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). nih.govnih.govnih.gov These enzymes are crucial for the replication of HIV. The proposed mechanism of action for these inhibitors often involves the chelation of essential metal ions in the enzyme's active site, which is a common feature for diketo acid-containing inhibitors. nih.gov Given the structural similarities, it is conceivable that this compound derivatives could be explored for similar inhibitory activities against these viral enzymes.

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral, Anthelmintic)

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanisms underlying these activities are diverse and often depend on the specific microbial target.

Interaction with Microbial Cell Components

The antimicrobial effects of quinoxaline derivatives can be attributed to their interactions with various microbial cellular components. In bacteria, these compounds can interfere with the synthesis of the cell wall or disrupt the integrity of the cell membrane. For some antifungal agents, the mechanism involves interaction with components of the fungal cell membrane, such as ergosterol (B1671047), leading to increased permeability and cell death. nih.gov In viruses, the interaction may be with viral proteins, such as enzymes or coat proteins, thereby inhibiting viral replication or assembly.

Inhibition of Microbial Growth Pathways

Quinoxaline derivatives can inhibit microbial growth by targeting essential metabolic or replicative pathways. For instance, some quinoxaline compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair. nih.gov This inhibition leads to a bactericidal effect.

In the case of viruses, quinoxaline derivatives can act as inhibitors of viral polymerases, which are essential for the replication of the viral genome. nih.gov For example, certain isoquinolone derivatives have been found to inhibit the polymerase activity of influenza viruses. nih.gov

With regard to antifungal activity, a common mechanism of action for many antifungal drugs is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. nih.gov This leads to a disruption of membrane integrity and function. Another mechanism involves the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall. msdvetmanual.com

The anthelmintic action of drugs often involves interference with the neuromuscular function of the parasite, leading to paralysis and expulsion from the host. nih.gov This can be achieved through agonistic or antagonistic actions on neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors. nih.gov While specific studies on the anthelmintic mechanism of this compound are not available, this represents a potential area for future investigation given the broad biological activity of the quinoxaline scaffold.

Anti-inflammatory and Immunomodulatory Mechanisms

Quinoxaline-2,3(1H,4H)-dione derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties through various mechanisms of action. These compounds have been shown to interfere with key inflammatory pathways, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

While direct evidence for the immunomodulatory effects of this compound is not yet available, the quinoxaline scaffold is known to be a versatile core in the design of immunomodulatory agents. The introduction of an iodine atom at the 6-position could potentially influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets involved in the immune response. Further research is necessary to elucidate the specific immunomodulatory mechanisms of this particular derivative.

Table 1: Investigated Anti-inflammatory Mechanisms of Quinoxaline-2,3-dione Derivatives

| Mechanism of Action | Observed Effect |

| Inhibition of Cyclooxygenase (COX) | Reduction in prostaglandin (B15479496) synthesis |

| Modulation of Inflammatory Cytokines | Decreased production of pro-inflammatory cytokines |

| Interference with Inflammatory Signaling Pathways | Attenuation of inflammatory cascades |

Neuroprotective Modalities and Their Molecular Basis

The neuroprotective potential of quinoxaline-2,3(1H,4H)-dione derivatives is a significant area of research, with many compounds in this class acting as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov The AMPA receptor is a subtype of ionotropic transmembrane glutamate receptors that mediates fast synaptic transmission in the central nervous system. Overactivation of these receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative diseases.

By competitively blocking the AMPA receptor, these derivatives can prevent excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death. This mechanism of action underlies their potential therapeutic utility in conditions such as ischemic stroke, epilepsy, and traumatic brain injury. nih.gov

For instance, some derivatives have shown efficacy in animal models of ethidium (B1194527) bromide-induced demyelination, suggesting a role in protecting against neuronal damage and potentially promoting remyelination. nih.gov The neuroprotective effects are often evaluated through various behavioral and histopathological assessments in animal models. nih.gov

In Vitro and In Vivo Pharmacodynamic Studies (excluding human data)

Pharmacodynamic studies of quinoxaline-2,3(1H,4H)-dione derivatives have been conducted in a variety of in vitro and in vivo models to characterize their biological effects and dose-response relationships.

In Vitro Studies:

In vitro assays are instrumental in determining the potency and mechanism of action of these compounds. For neuroprotective activity, radioligand binding assays are commonly used to measure the affinity of the derivatives for the AMPA receptor. Electrophysiological recordings from neuronal cells or brain slices can further characterize their antagonistic effects on AMPA receptor-mediated currents.

In Vivo Studies:

For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory effects of these compounds.

In the context of neuroprotection, various animal models of neurological disorders are employed. For example, in models of stroke, the ability of these derivatives to reduce infarct volume and improve neurological deficits is assessed. In epilepsy models, their capacity to suppress seizure activity is investigated. Behavioral tests, such as the open-field test and rota-rod test, are used to evaluate motor coordination and exploratory behavior in animals treated with these compounds. nih.gov

Table 2: Examples of In Vivo Pharmacodynamic Models for Quinoxaline-2,3-dione Derivatives

| Model | Biological Activity Investigated | Key Parameters Measured |

| Carrageenan-induced paw edema (rat) | Anti-inflammatory | Paw volume, inhibition of edema |

| Ethidium bromide-induced demyelination (rat) | Neuroprotection | Locomotor activity, grip strength, histopathology |

| Stroke models (e.g., MCAO) | Neuroprotection | Infarct volume, neurological deficit scores |

| Seizure models (e.g., PTZ-induced) | Anticonvulsant | Seizure latency and severity |

It is important to reiterate that while the broader class of quinoxaline-2,3(1H,4H)-dione derivatives shows significant promise in preclinical studies, specific pharmacodynamic data for this compound is currently lacking. Future research should focus on elucidating the specific pharmacological profile of this and other halogenated derivatives to fully understand their therapeutic potential.

Structure Activity Relationship Sar Studies of 6 Iodoquinoxaline 2,3 1h,4h Dione Derivatives

Influence of the Iodo Substituent at C-6 on Biological Activity and Reactivity

The nature of the substituent at the C-6 position of the quinoxaline-2,3-dione ring system plays a pivotal role in modulating the biological activity of these compounds. The presence of a halogen atom at this position has been a common strategy in the design of potent derivatives. While direct comparative studies focusing exclusively on the 6-iodo substituent are limited in publicly available literature, the influence of this group can be inferred from the broader context of halogenated quinoxalines and the known properties of iodine in medicinal chemistry.

The iodine atom is the largest and most polarizable of the stable halogens. This size and polarizability can lead to significant van der Waals interactions with biological targets, potentially enhancing binding affinity. Furthermore, the iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. In the context of quinoxaline-2,3-diones, which are known to act as antagonists at ionotropic glutamate (B1630785) receptors such as the AMPA receptor, these interactions can be critical for potency and selectivity.

In terms of reactivity, the carbon-iodine bond is the weakest among the carbon-halogen bonds. This makes the 6-iodo position a versatile handle for further chemical modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the introduction of a wide array of side chains and fused ring systems, enabling extensive exploration of the chemical space around the 6-iodoquinoxaline-2,3(1H,4H)-dione core.

While direct comparisons are scarce, studies on other 6-halo-quinoxaline derivatives provide some insight. For instance, research on 6-bromo-2,3-dichloroquinoxaline (B20724) has shown that the bromine atom influences the reactivity of the chlorine atoms, with the C-3 chlorine being more susceptible to nucleophilic substitution. nih.gov A similar electronic effect would be expected from an iodo substituent, potentially directing the course of synthetic modifications.

Impact of Modifications on the Dione (B5365651) Moiety and Nitrogen Atoms

The dione moiety and the nitrogen atoms at positions 1 and 4 are fundamental to the chemical character and biological activity of this compound. Modifications at these sites have been extensively explored in the broader class of quinoxaline-2,3-diones to modulate properties such as solubility, metabolic stability, and receptor affinity.

Modifications of the Dione Moiety: The two carbonyl groups of the dione moiety are key hydrogen bond acceptors and are crucial for interaction with many biological targets. Bioisosteric replacement of one or both carbonyl groups can lead to significant changes in activity. For example, the synthesis of quinoxalin-2(1H)-one derivatives, where one carbonyl is replaced, has been a common strategy to explore SAR.

Modifications of the Nitrogen Atoms: The nitrogen atoms at positions 1 and 4 are susceptible to substitution, most commonly through N-alkylation or N-arylation. These modifications can have a profound impact on the molecule's properties:

N-Alkylation: The introduction of alkyl chains at N-1 and/or N-4 can increase lipophilicity, which may enhance cell permeability and oral bioavailability. The length and branching of the alkyl chain can be optimized to balance solubility and potency.

N-Arylation: The attachment of aryl or heteroaryl groups can introduce additional binding interactions, such as pi-stacking, with the target protein. This can lead to enhanced potency and selectivity.

Mannich Bases: Reaction of the N-H groups with formaldehyde (B43269) and a secondary amine (Mannich reaction) can introduce aminomethyl substituents. researchgate.netnih.gov These groups can be protonated at physiological pH, increasing water solubility and providing a handle for ionic interactions with the biological target.

The interplay between the 6-iodo substituent and modifications at the nitrogen atoms is an important consideration. The electronic nature of the iodo group can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms, thereby affecting their reactivity and the properties of the resulting derivatives.

Role of Side Chains and Fused Rings on Biological Target Affinity and Selectivity

The introduction of side chains and the fusion of additional rings to the this compound scaffold are powerful strategies to enhance biological target affinity and selectivity.

Side Chains: The versatility of the 6-iodo group allows for the introduction of a diverse range of side chains via cross-coupling reactions. The nature of these side chains can be tailored to probe specific pockets and interaction points within the target protein. For example, in the context of AMPA receptor antagonists, side chains containing acidic or basic groups can form salt bridges with charged amino acid residues in the ligand-binding domain. Aromatic and heteroaromatic side chains can engage in pi-stacking and other non-covalent interactions.

Fused Rings: The fusion of additional rings to the quinoxaline-2,3-dione core can create more rigid and conformationally constrained molecules. This can lead to higher affinity and selectivity for the target, as the entropic penalty upon binding is reduced. A prominent example is the formation of indolo[2,3-b]quinoxaline derivatives, which are known to possess a range of biological activities, including antiviral and anticancer properties. nih.govnih.govnih.gov The presence of an iodine atom on the quinoxaline (B1680401) portion of such a fused system would be expected to further modulate its biological profile. The annulation of a benzene (B151609) ring to form benzo[g]quinoxaline-dione derivatives is another strategy to extend the aromatic system and explore new interactions with biological targets.

| Compound Class | Modification | Observed Biological Activity | Reference |

| Indolo[2,3-b]quinoxalines | Fused indole (B1671886) ring | Antiviral, Anticancer | nih.govnih.govnih.gov |

| Benzo[g]quinoxaline-diones | Fused benzene ring | Cytotoxic | mdpi.com |

| 5-Aminomethylquinoxaline-2,3-diones | Aminomethyl side chain at C-5 | AMPA receptor antagonists | nih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry provides invaluable tools for understanding the structure-activity relationships of this compound derivatives at a molecular level. nih.gov These methods can guide the design of new compounds with improved properties and help to interpret experimental results.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a biological target, such as the ligand-binding domain of the AMPA receptor. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to binding affinity. Docking studies can be particularly useful in understanding the role of the bulky and polarizable iodine atom in receptor binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 2D- and 3D-QSAR models could be developed to correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with their observed biological activity. Such models can be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that are important for activity.

Prediction of ADME Properties: In addition to predicting biological activity, computational methods can also be used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. Early prediction of these properties is crucial in the drug discovery process to identify candidates with favorable pharmacokinetic profiles. Various software tools are available to predict properties such as aqueous solubility, membrane permeability, and metabolic stability.

The following table summarizes some of the computational approaches and their applications in the study of quinoxaline derivatives.

| Computational Method | Application | Potential Insights for this compound | Reference |

| Molecular Docking | Prediction of binding modes | Elucidation of the role of the iodine atom in receptor interaction | researchgate.net |

| QSAR | Correlation of structure with activity | Prediction of the potency of new derivatives | |

| ADME Prediction | Estimation of pharmacokinetic properties | Identification of candidates with favorable drug-like properties |

Non Biological Applications and Material Science Contributions of Quinoxaline 2,3 1h,4h Diones Including Potential for Iodinated Derivatives

Application as Organic Intermediates in Complex Molecule Synthesis

Quinoxaline-2,3(1H,4H)-dione and its derivatives are recognized as valuable intermediates in the field of organic synthesis. Their rigid bicyclic structure serves as a robust scaffold for the construction of more complex molecular architectures. Halogenated quinoxalinediones, in particular, are versatile precursors. For instance, 6-bromoquinoxaline-2,3(1H,4H)-dione is described as a versatile small molecule scaffold, indicating its utility in building a variety of chemical structures. cymitquimica.com Similarly, 2,3-dichloroquinoxaline (B139996) is employed as a foundational molecule for creating a range of mono- and di-substituted quinoxaline (B1680401) derivatives. nih.gov

The presence of an iodine atom in 6-iodoquinoxaline-2,3(1H,4H)-dione makes it a particularly attractive intermediate for cross-coupling reactions. The carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in common palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity allows for the introduction of a wide array of functional groups at the 6-position of the quinoxaline ring under relatively mild conditions. Research on related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, has demonstrated that iodinated derivatives can be effectively transformed into other potentially active compounds through such palladium-catalyzed coupling reactions. rsc.org This suggests that this compound is a highly promising building block for the synthesis of complex molecules with tailored electronic and steric properties for various applications in materials science and medicinal chemistry.

Use in Functional Materials (e.g., Electroluminescent Materials, Organic Semiconductors)

The quinoxaline core is a key component in the design of advanced functional materials due to its electron-deficient nature, which facilitates electron transport. This property is highly desirable for applications in organic electronics. Derivatives of quinoxaline have been successfully incorporated into electroluminescent materials and organic semiconductors. jmaterenvironsci.com For example, compounds based on the indolo[2,3-b]quinoxaline structure have been investigated for their use in organic field-effect transistors (OFETs), deep-red organic light-emitting diodes (OLEDs), and as electron-transporting layers. benthamscience.com

The incorporation of a heavy atom like iodine in This compound could offer unique advantages in this domain. The heavy-atom effect can enhance intersystem crossing, a phenomenon that is crucial for the development of phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies compared to fluorescent OLEDs. While specific research on the 6-iodo derivative in this context is not widely reported, the fundamental properties of the quinoxaline scaffold suggest its potential. The ability to functionalize the 6-position via the iodo group allows for fine-tuning of the material's electronic and photophysical properties, such as its emission color and charge-carrier mobility.

| Quinoxaline Derivative Type | Application Area | Key Findings/Potential | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoxalines | Organic Transistors, OLEDs | Used in deep-red OLEDs and as electron-transporting layers. | benthamscience.com |

| General Quinoxalines | Electroluminescent Materials | The quinoxaline scaffold is a component in materials for electroluminescence. | jmaterenvironsci.com |

| This compound (Potential) | Phosphorescent OLEDs (PhOLEDs) | The heavy iodine atom could enhance phosphorescence, potentially leading to more efficient OLEDs. | (Inferred) |

Role in Dye Chemistry and Chromophore Development

The quinoxaline ring system is an effective component in the design of dyes and chromophores. Its electron-accepting character makes it suitable for creating donor-π-acceptor (D-π-A) architectures, which are common in modern organic dyes. These dyes have applications in various technologies, including dye-sensitized solar cells (DSSCs). wu.ac.th Quinoxaline-based organic dyes have been synthesized and studied for their performance in DSSCs, where the quinoxaline unit often serves as the electron-withdrawing anchor. wu.ac.th

The introduction of an iodine atom at the 6-position of the quinoxaline-2,3-dione core can have a significant impact on the spectroscopic properties of the resulting dye. The high polarizability and the heavy-atom effect of iodine can lead to a red-shift in the absorption and emission spectra, allowing for the development of chromophores that interact with a broader range of the solar spectrum. Furthermore, the iodo group can serve as a synthetic handle to attach the chromophore to other molecules or surfaces, or to introduce additional functional groups to modulate the dye's properties. While direct studies on dyes derived from This compound are limited, the established principles of dye design suggest its potential as a valuable building block in this field. jmaterenvironsci.com

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. jmaterenvironsci.comimist.maresearchgate.netderpharmachemica.comorientjchem.org Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system, which can adsorb onto the metal surface and form a protective barrier. This adsorption process blocks the active sites for corrosion and impedes the electrochemical reactions responsible for metal degradation. researchgate.netderpharmachemica.com

Studies on halogen-substituted quinoxaline-2,3(1H,4H)-diones, such as the 6-chloro derivative, have demonstrated significant corrosion inhibition efficiency. jmaterenvironsci.comijcsi.pro The inhibition performance typically increases with the concentration of the inhibitor. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.comijcsi.pro The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm. ijcsi.pro

While there is a lack of specific research on the corrosion inhibition properties of This compound , it is anticipated that it would also exhibit significant inhibitive effects. The presence of the large, polarizable iodine atom could enhance the adsorption of the molecule onto the metal surface through stronger van der Waals interactions, potentially leading to superior corrosion protection compared to its lighter halogen counterparts.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione | Mild Steel | 1.0 M HCl | 95 | ijcsi.pro |

| 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione | Mild Steel | 1.0 M HCl | 89 | ijcsi.pro |

| 6-methylquinoxaline-2,3(1H,4H)-dione | Carbon Steel | 1.0 M HCl | Not specified, but increases with concentration | researchgate.netderpharmachemica.com |

| 6-chloroquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1.0 M HCl | Increases with concentration | jmaterenvironsci.com |

Future Perspectives and Research Challenges in 6 Iodoquinoxaline 2,3 1h,4h Dione Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of considerable interest, with numerous methods developed over the past few decades. nih.gov A primary and straightforward approach involves the condensation of 1,2-diamino compounds with 1,2-dicarbonyl derivatives. unicam.it However, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a significant challenge. nih.gov

Future research in this area will likely focus on the development of novel synthetic strategies that offer higher yields, greater atom economy, and simplified purification processes. One promising avenue is the use of multicomponent reactions (MCRs). researchgate.net MCRs are highly convergent, allowing for the construction of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. researchgate.net The development of new MCRs tailored for the synthesis of 6-iodoquinoxaline-2,3(1H,4H)-dione and its analogs could significantly streamline their production.

Another key area of development is the exploration of "green" chemistry principles in the synthesis of these compounds. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, recent studies have shown the successful synthesis of functionalized quinoxalines using natural deep eutectic solvents (NADESs), which are biodegradable and can be recycled. unicam.it Microwave-assisted synthesis is another green approach that can accelerate reaction times and improve yields. mdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoxalines

| Synthetic Approach | Advantages | Disadvantages | Future Research Direction |

| Traditional Condensation | Simple, well-established | Often requires harsh conditions, may have limited substrate scope | Optimization for milder conditions and broader functional group tolerance |

| Multicomponent Reactions (MCRs) | High atom economy, complexity from simple precursors, one-pot synthesis | Can be challenging to optimize, may require specific catalysts | Design of new MCRs for diverse quinoxaline derivatives |

| Green Chemistry Approaches (e.g., NADES, Microwave) | Environmentally friendly, often faster, improved yields | May require specialized equipment, solvent compatibility can be an issue | Broader application to a wider range of quinoxaline syntheses |

Exploration of Undiscovered Reactivity Pathways

The iodine atom at the 6-position of the quinoxaline-2,3(1H,4H)-dione core is a key functional handle that allows for a variety of chemical transformations. While its use in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds is established, there are likely many undiscovered reactivity pathways that could lead to novel and structurally diverse derivatives.

Future research should aim to explore the full synthetic potential of the C-I bond in this scaffold. This could involve investigating novel transition-metal-catalyzed reactions, photoredox catalysis, or even metal-free coupling methodologies. The goal is to expand the chemical space accessible from this compound, thereby creating a wider range of compounds for biological screening. A deeper understanding of the electronic properties of the quinoxaline ring system will be crucial in predicting and controlling its reactivity.

Advanced Mechanistic Investigations of Biological Activities

While various quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and antiviral activities, the precise molecular mechanisms underlying these actions are often not fully elucidated. nih.gov For this compound and its analogs, a critical future challenge is to move beyond preliminary biological screening to in-depth mechanistic studies.

This will require the use of advanced biochemical and biophysical techniques to identify the specific cellular targets of these compounds. Techniques such as proteomics, transcriptomics, and metabolomics can provide a global view of the cellular changes induced by these molecules. Furthermore, structural biology methods like X-ray crystallography and cryo-electron microscopy can reveal the precise binding interactions between the compounds and their biological targets. A thorough understanding of the mechanism of action is essential for optimizing the therapeutic properties of these compounds and for identifying potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification of promising drug candidates. nih.govresearchgate.net For the future of this compound research, AI and ML can play a pivotal role in several areas.

Sustainable and Eco-Friendly Production Methods

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry. nih.gov A major future challenge for the production of this compound and its derivatives is the development of sustainable and eco-friendly manufacturing processes. This encompasses the entire lifecycle of the compound, from the sourcing of raw materials to the final product formulation and waste management.

Research in this area will focus on several key aspects. The development of one-pot and tandem reaction sequences can significantly reduce the number of synthetic steps, leading to less waste and lower energy consumption. rsc.org The use of biocatalysis, where enzymes are used to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Furthermore, the implementation of continuous flow manufacturing processes can improve efficiency, safety, and scalability compared to traditional batch production methods. The adoption of green metrics, such as the E-factor and process mass intensity (PMI), will be crucial for evaluating and comparing the sustainability of different synthetic routes. unicam.it

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 6-iodoquinoxaline-2,3(1H,4H)-dione?

The compound can be synthesized via iodination of quinoxaline-2,3(1H,4H)-dione derivatives. A common approach involves electrophilic substitution using iodine in the presence of oxidizing agents (e.g., HIO₃ or I₂/H₂O₂). For example: